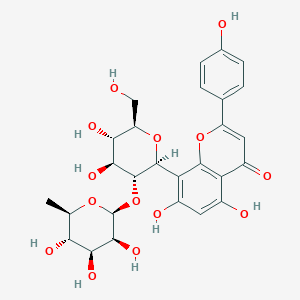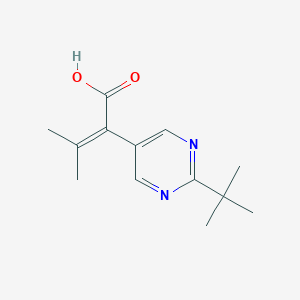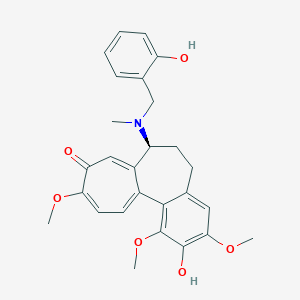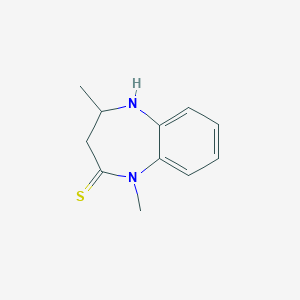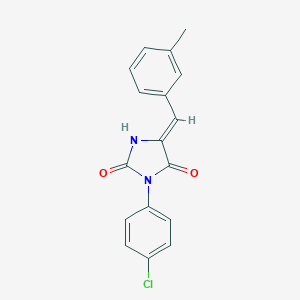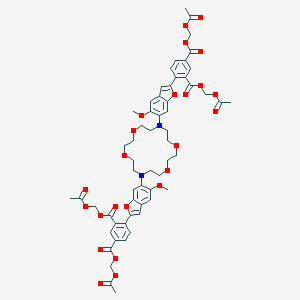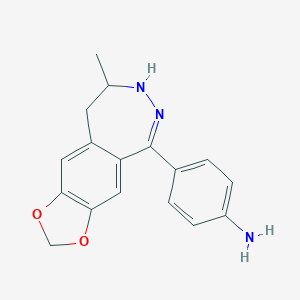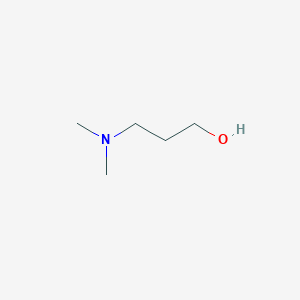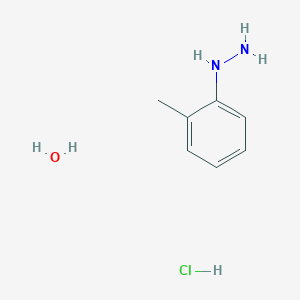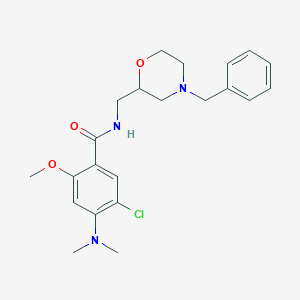
4-Bmmcdb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide involves multiple steps. One common synthetic route includes the reaction of 4-benzyl-2-morpholinylmethanamine with 5-chloro-4-(dimethylamino)-2-methoxybenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide ring. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to gastrointestinal motility and as a potential therapeutic agent for gastrointestinal disorders.
Medicine: Its gastroprokinetic properties make it a candidate for developing drugs to treat conditions like gastroparesis and other motility disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide involves its interaction with specific molecular targets in the gastrointestinal tract. It is believed to act on serotonin receptors, particularly the 5-HT4 receptor, which plays a crucial role in regulating gastrointestinal motility. By stimulating these receptors, the compound enhances the contraction of smooth muscles in the gastrointestinal tract, promoting gastric emptying and intestinal transit .
Comparación Con Compuestos Similares
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide can be compared with other gastroprokinetic agents such as metoclopramide and mosapride. While metoclopramide is a well-known antiemetic and gastroprokinetic agent, it has a broader range of side effects due to its action on multiple receptor types. Mosapride, on the other hand, is more selective for the 5-HT4 receptor, similar to N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, but with different pharmacokinetic properties .
Similar Compounds
Metoclopramide: A dopamine antagonist with gastroprokinetic and antiemetic properties.
Mosapride: A selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.
Propiedades
Número CAS |
112885-55-9 |
|---|---|
Fórmula molecular |
C22H28ClN3O3 |
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-25(2)20-12-21(28-3)18(11-19(20)23)22(27)24-13-17-15-26(9-10-29-17)14-16-7-5-4-6-8-16/h4-8,11-12,17H,9-10,13-15H2,1-3H3,(H,24,27) |
Clave InChI |
QCXZYQRKSBPMJO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
SMILES canónico |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
Sinónimos |
4-BMMCDB N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil](/img/structure/B49542.png)
